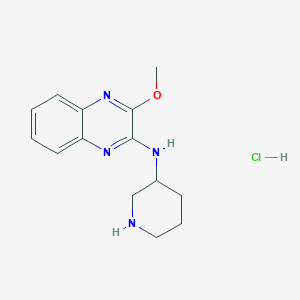

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinct signals corresponding to the compound’s unique hydrogen environments. Key features include:

- Aromatic protons : The quinoxaline ring’s protons resonate as two doublets in the range of 8.70–8.90 ppm (H-6 and H-7) and 7.50–7.70 ppm (H-5 and H-8), reflecting deshielding due to the electron-withdrawing nitrogen atoms.

- Methoxy group : A singlet at 3.85 ppm integrates to three hydrogens, characteristic of the -OCH₃ group.

- Piperidine moiety : The piperidin-3-ylmethyl group’s protons appear as multiplet signals between 2.50–3.10 ppm (N-CH₂ and ring CH₂ groups) and 1.40–1.80 ppm (axial and equatorial CH₂ groups).

- Amine proton : The protonated amine (-NH⁺-) adjacent to the quinoxaline ring produces a broad signal at 10.20–10.50 ppm due to exchange broadening.

Carbon-13 nuclear magnetic resonance (¹³C NMR) further corroborates the structure, with signals at 157.8 ppm (C-2, amine-attached carbon), 148.5 ppm (C-3, methoxy-attached carbon), and 56.2 ppm (methoxy carbon).

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound produces a molecular ion peak at m/z 308.81 , consistent with its molecular weight. Major fragmentation pathways include:

- Loss of hydrochloric acid (HCl, 36.46 g/mol), yielding a fragment at m/z 272.35 .

- Cleavage of the methoxy group (-OCH₃, 31.03 g/mol), resulting in a peak at m/z 277.78 .

- Subsequent fragmentation of the piperidine ring generates ions at m/z 154.12 (quinoxaline core) and m/z 98.10 (piperidine-derived fragment).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Signatures

Infrared spectroscopy identifies functional groups through characteristic absorption bands:

- N-H stretch : A broad band near 3200–3300 cm⁻¹ corresponds to the protonated amine group.

- C-H aromatic stretches : Peaks at 3050–3100 cm⁻¹ arise from the quinoxaline ring’s aromatic C-H bonds.

- C=N stretch : Strong absorption at 1600–1650 cm⁻¹ reflects the quinoxaline’s conjugated imine bonds.

- C-O stretch : The methoxy group’s C-O bond vibrates at 1250–1275 cm⁻¹ .

Ultraviolet-visible spectroscopy reveals electronic transitions in the quinoxaline chromophore. The compound exhibits strong absorption maxima at 265 nm (π→π* transition) and 310 nm (n→π* transition), typical of conjugated heteroaromatic systems.

Properties

Molecular Formula |

C14H19ClN4O |

|---|---|

Molecular Weight |

294.78 g/mol |

IUPAC Name |

3-methoxy-N-piperidin-3-ylquinoxalin-2-amine;hydrochloride |

InChI |

InChI=1S/C14H18N4O.ClH/c1-19-14-13(16-10-5-4-8-15-9-10)17-11-6-2-3-7-12(11)18-14;/h2-3,6-7,10,15H,4-5,8-9H2,1H3,(H,16,17);1H |

InChI Key |

JGUIKPUJAQHXSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2N=C1NC3CCCNC3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride typically involves the following steps:

Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the quinoxaline core using a methylating agent such as dimethyl sulfate or methyl iodide.

Attachment of the Piperidinyl Group: The piperidinyl group is attached through a nucleophilic substitution reaction, where the quinoxaline core reacts with a piperidine derivative under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidinyl group or the methoxy group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.

Reduction: Formation of reduced quinoxaline derivatives.

Substitution: Formation of substituted quinoxaline derivatives with new functional groups.

Scientific Research Applications

Pharmaceutical Research

The primary application of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride lies in pharmaceutical research, where it serves as a lead compound for developing new therapeutic agents. Its ability to selectively inhibit various kinases positions it as a candidate for treating diseases associated with aberrant kinase activity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several kinases, which are critical in regulating cellular processes such as growth, differentiation, and metabolism. The selective binding of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride to specific protein targets enhances its potential as an anticancer agent .

Anticancer Activity

Numerous studies have documented the anticancer properties of quinoxaline derivatives, including 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride. The compound's mechanism of action involves inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways.

Synthesis and Structural Insights

The synthesis of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride typically involves multi-step chemical reactions that allow for precise modifications of the quinoxaline structure. The synthetic routes often focus on optimizing yield and purity while maintaining biological activity .

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

In Vivo Studies

In animal models, 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride has demonstrated efficacy in reducing tumor growth rates and improving survival outcomes when administered alongside conventional chemotherapeutic agents . These findings suggest that it may enhance the effectiveness of existing cancer treatments.

Clinical Implications

The ongoing research into the pharmacodynamics and pharmacokinetics of this compound indicates its potential for clinical applications in oncology. Its selective targeting mechanisms may lead to the development of new therapies that minimize side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s structural analogs differ primarily in substituent type, position, and amine group composition. Key examples include:

6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f)

- Substituents : Chloro (-Cl) at position 6; 2,3-dimethylphenylamine at position 2.

- Properties: The electron-withdrawing chloro group enhances electrophilicity, favoring nucleophilic substitution reactions.

- Synthesis: Synthesized via nucleophilic aromatic substitution (NAS) of 2,6-dichloroquinoxaline with 2,3-dimethylaniline in DMF at 100°C for 4.5 hours, purified via column chromatography .

N-(3-Methylphenyl)quinoxalin-2-amine Monohydrate

- Substituents : 3-Methylphenylamine at position 2.

- Properties : Planar molecular structure (r.m.s. deviation = 0.188 Å) stabilized by intramolecular C–H···N and intermolecular N–H···O hydrogen bonds. Exhibits fluorescence due to extended π-conjugation .

- Synthesis: Reflux of 2-chloroquinoxaline with m-toluidine in ethanol, followed by recrystallization .

(3-Chloro-quinoxalin-2-yl)-piperidin-3-yl-amine Hydrochloride

- Substituents : Chloro at position 3; piperidin-3-ylamine at position 2.

- Properties : The chloro group at position 3 introduces steric and electronic effects distinct from the methoxy group in the target compound. Molecular weight = 299.20 g/mol, higher than the target (278.79 g/mol) due to additional chlorine .

Electronic and Steric Effects

- Chloro Group (Compounds 3f and 5) : Electron-withdrawing, increases reactivity in electrophilic substitutions but may reduce solubility.

Solubility and Bioavailability

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like N-(3-methylphenyl)... monohydrate .

- Piperidine-containing compounds (target and ) exhibit better membrane permeability than aromatic amine derivatives (e.g., 3f) due to reduced planarity and increased lipophilicity .

Key Data Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 3-Methoxy-N-(piperidin-3-yl)... Hydrochloride | 3-OCH₃, 2-NH-piperidin-3-yl | 278.79 | Enhanced solubility (HCl salt), flexible amine |

| 6-Chloro-N-(2,3-dimethylphenyl)... (3f) | 6-Cl, 2-NH-(2,3-dimethylphenyl) | - | Antibacterial, steric hindrance |

| N-(3-Methylphenyl)... Monohydrate | 2-NH-(3-methylphenyl) | - | Fluorescent, planar structure |

| (3-Chloro)-piperidin-3-yl... Hydrochloride | 3-Cl, 2-NH-piperidin-3-yl | 299.20 | Higher molecular weight, chloro substituent |

Biological Activity

3-Methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride is a compound of significant interest in pharmaceutical research due to its diverse biological activities, particularly as an inhibitor of various kinases. This article explores its synthesis, biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride features a quinoxaline core with a methoxy group and a piperidine moiety. The molecular formula is C_{13}H_{16}ClN_{3}O, and its synthesis typically involves multiple steps, including the formation of the quinoxaline ring and subsequent substitutions to introduce the methoxy and piperidine groups.

Kinase Inhibition

Research indicates that 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride exhibits potent inhibitory activity against several kinases. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The compound has shown promise in inhibiting:

- Phosphatidylinositol 3-Kinase (PI3K) : This pathway is critical for regulating cell growth and survival. Inhibition of PI3K has therapeutic implications in cancer treatment .

- PARP-1 : The compound has been evaluated for its ability to inhibit PARP-1, an enzyme involved in DNA repair mechanisms. Its IC50 values suggest significant potency compared to established inhibitors like Olaparib .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

- In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines while showing minimal effects on non-cancerous cells .

- The compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its mechanism may involve targeting critical regulatory pathways .

Structure-Activity Relationship (SAR)

The unique combination of the methoxy group and piperidine moiety in 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride enhances its solubility and pharmacokinetic properties compared to other quinoxaline derivatives. Comparative studies with similar compounds reveal distinct characteristics:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Piperidin-3-ylmethoxy)quinoxaline hydrochloride | Piperidine and methoxy group | Anticancer activity |

| N-(3-aminoquinoxalin-2-yl)sulfonamide | Quinoxaline core with sulfonamide | PI3K inhibition |

| Methyl 2-[3-(3-amino-piperidin)]quinoxaline | Similar piperidine modification | Anticancer activity |

This table illustrates how structural modifications can influence biological activity, emphasizing the importance of specific functional groups in enhancing therapeutic efficacy.

Case Studies

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride led to significant reductions in cell viability across various cancer types, including cervical and breast cancers. The mechanism involved G2–M phase arrest and activation of apoptotic pathways .

- PI3K Pathway Modulation : Another investigation revealed that this compound effectively downregulated PI3K signaling in tumor models, leading to decreased tumor growth rates in vivo. This highlights its potential as a targeted therapy for cancers driven by aberrant PI3K activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-N-(piperidin-3-yl)quinoxalin-2-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic substitution : React 2-chloroquinoxaline derivatives with piperidin-3-amine under reflux in ethanol (5–8 hours), followed by purification via column chromatography (EtOAc:hexane gradient) and recrystallization .

- Catalytic optimization : Use CeO₂ nanoparticles to control regioselectivity in quinoxaline amination, reducing byproduct formation. Adjust reaction temperature (70–90°C) and catalyst loading (5–10 mol%) to optimize yield .

- Post-synthesis salt formation : Treat the free base with HCl in anhydrous ether to precipitate the hydrochloride salt, ensuring stoichiometric equivalence for purity .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

- Analytical techniques :

- NMR spectroscopy : Confirm proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, piperidine protons at δ 1.5–2.8 ppm) .

- Mass spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H···O interactions) and planarity deviations (<0.2 Å r.m.s.) .

Q. What are the solubility characteristics of this compound in common solvents, and how does this influence experimental design?

- Experimental determination :

- Perform solubility assays in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~270–300 nm for quinoxaline derivatives). Note limited aqueous solubility (<1 mg/mL), necessitating DMSO stock solutions for biological assays .

- For kinetic studies, use polar aprotic solvents (e.g., DMF) to enhance dissolution at elevated temperatures (40–60°C) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Approaches :

- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (e.g., MAPK or PI3K), focusing on hydrogen bonds between the methoxy group and Thr/Ser residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of piperidine-quinoxaline conformers in lipid bilayer environments .

- QSAR modeling : Corolate Hammett constants (σ) of substituents with inhibitory activity (IC₅₀) from enzyme kinetics data .

Q. How can researchers resolve contradictions in reported biological activities of similar quinoxaline derivatives?

- Data reconciliation strategies :

- Compare assay conditions (e.g., ATP concentrations in kinase assays may alter IC₅₀ values by 10–100x) .

- Validate purity thresholds (>95% via HPLC) to exclude off-target effects from synthetic byproducts .

- Use isothermal titration calorimetry (ITC) to directly measure binding thermodynamics, resolving discrepancies from indirect methods (e.g., fluorescence quenching) .

Q. What strategies mitigate thermal degradation during storage and handling of this hydrochloride salt?

- Stability protocols :

- Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures (typically >150°C for quinoxalines) .

- Storage : Store in airtight containers under nitrogen at 2–8°C, with desiccants (silica gel) to prevent hygroscopic degradation .

- In-use stability : Prepare fresh solutions in degassed solvents to avoid oxidative byproducts during long-term kinetic studies .

Q. How can regioselectivity challenges in quinoxaline functionalization be addressed during analog synthesis?

- Synthetic solutions :

- Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, enabling selective methoxy or piperidine substitutions .

- Microwave-assisted synthesis : Reduce reaction times (20–30 minutes vs. hours) and improve yields by 15–20% through controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.